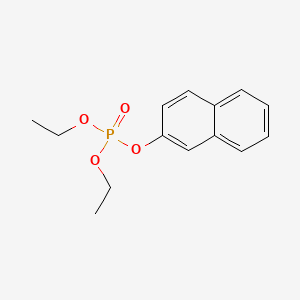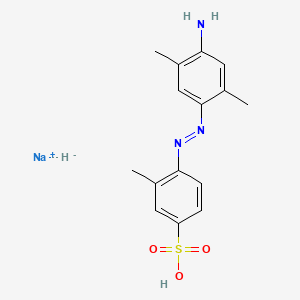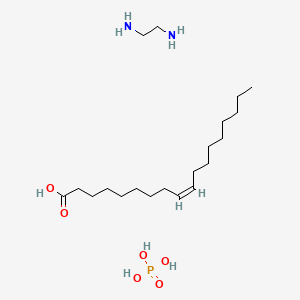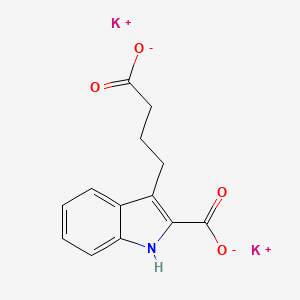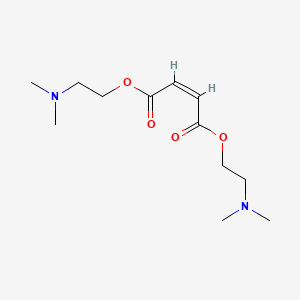
Bis(2-(dimethylamino)ethyl) maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-(dimethylamino)ethyl) maleate: is an organic compound with the molecular formula C12H22N2O4 . It is a derivative of maleic acid and is characterized by the presence of two dimethylaminoethyl groups. This compound is used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions:
Reaction of Sodium Dimethylaminoethanol and Sulfur Trioxide or Chlorosulfonic Acid: This method involves the reaction of sodium dimethylaminoethanol with sulfur trioxide or chlorosulfonic acid to produce bis(2-(dimethylamino)ethyl) ether, which can then be esterified with maleic acid to form bis(2-(dimethylamino)ethyl) maleate.
Reaction of Trimethylamine with Dichloroethyl Ether or Dimethylaminoethoxyethyl Ether: This method involves the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether, followed by esterification with maleic acid.
One-Step Synthesis of Dimethylamine and Monoethylene Glycol under Solid Catalyst: This method involves the reaction of dimethylamine with monoethylene glycol in the presence of a solid catalyst, followed by esterification with maleic acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes using maleic acid and the appropriate dimethylaminoethyl derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: Bis(2-(dimethylamino)ethyl) maleate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylaminoethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives, potentially leading to the formation of simpler amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Polymerization: It is used in the synthesis of polymers, particularly in the production of flexible polyurethane foams.
Biology:
Biochemical Research: This compound is used in biochemical research to study enzyme interactions and protein modifications.
Medicine:
Drug Development: this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry:
作用机制
The mechanism of action of bis(2-(dimethylamino)ethyl) maleate involves its interaction with molecular targets such as enzymes and proteins. The dimethylaminoethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity and function. This compound can also act as a ligand, stabilizing reaction intermediates and facilitating various chemical transformations .
相似化合物的比较
Bis(2-dimethylaminoethyl) ether: This compound is similar in structure but lacks the maleate ester group.
Dimethylaminoethyl methacrylate: This compound is used in polymer synthesis and has similar catalytic properties.
Uniqueness: Bis(2-(dimethylamino)ethyl) maleate is unique due to the presence of the maleate ester group, which enhances its reactivity and makes it suitable for a wider range of applications compared to its analogs. The maleate group also imparts additional stability and solubility properties, making it a valuable compound in both research and industrial settings .
属性
CAS 编号 |
86178-63-4 |
|---|---|
分子式 |
C12H22N2O4 |
分子量 |
258.31 g/mol |
IUPAC 名称 |
bis[2-(dimethylamino)ethyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H22N2O4/c1-13(2)7-9-17-11(15)5-6-12(16)18-10-8-14(3)4/h5-6H,7-10H2,1-4H3/b6-5- |
InChI 键 |
HAHZVQOXFHJPOX-WAYWQWQTSA-N |
手性 SMILES |
CN(C)CCOC(=O)/C=C\C(=O)OCCN(C)C |
规范 SMILES |
CN(C)CCOC(=O)C=CC(=O)OCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


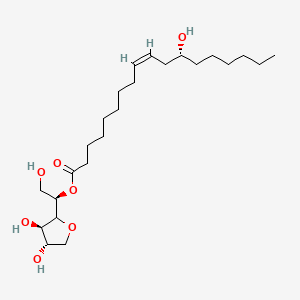
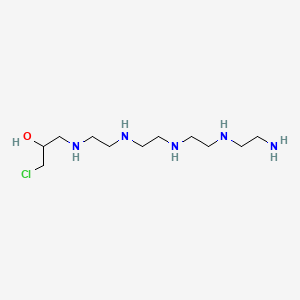
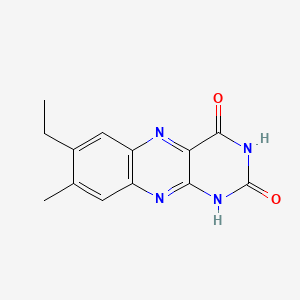
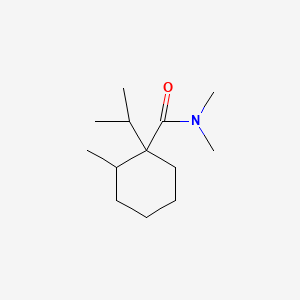
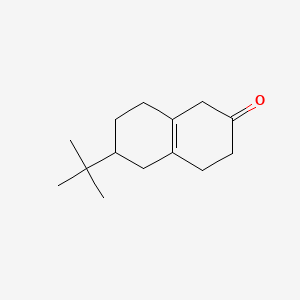
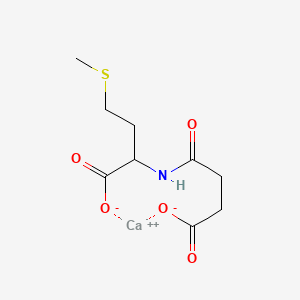
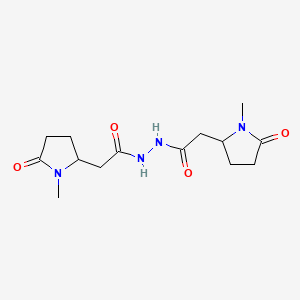
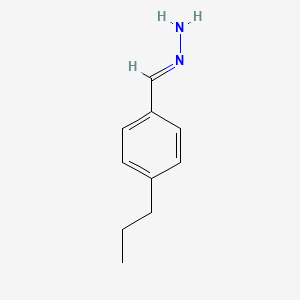
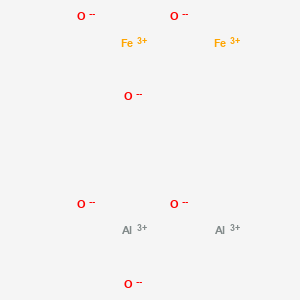
![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
